4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl-
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Overview
Description
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- is a heterocyclic compound that contains fused imidazole and naphthyridine rings. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one derivatives: Compounds with similar core structures but different substituents.
Imidazo[1,2-a]pyridine derivatives: Another class of heterocyclic compounds with potential biological activities.
Quinoline derivatives: Compounds with a similar fused ring system but different heteroatoms.
Uniqueness
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- is unique due to its specific ring structure and substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
139482-15-8 |
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Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-(2-oxopropyl)-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C18H14N4O2/c1-12(23)10-21-11-20-15-14-8-5-9-19-17(14)22(18(24)16(15)21)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 |
InChI Key |
DKHMYFOOKMHPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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